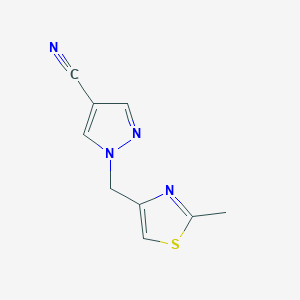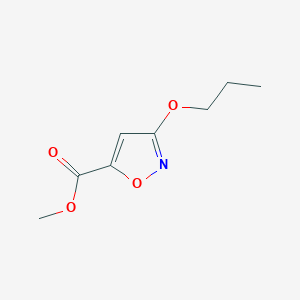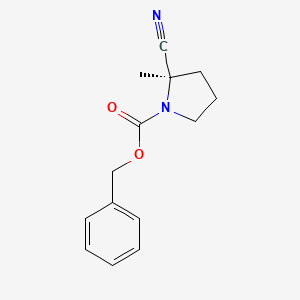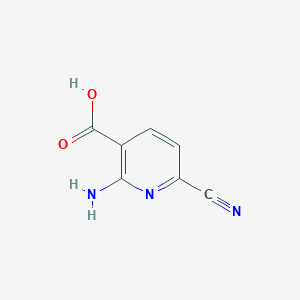![molecular formula C14H14ClN3O B11778438 2-(4-Chlorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B11778438.png)
2-(4-Chlorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one is a heterocyclic compound that features a pyridazine ring fused with a tetrahydropyridine ring
Preparation Methods
The synthesis of 2-(4-Chlorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one typically involves the condensation of 4-chlorobenzylamine with a suitable pyridazine precursor. One common method involves the use of a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers . This reaction provides functionalized pyridazines with high regiocontrol. Industrial production methods often involve the use of scalable and efficient synthetic routes, such as the Cu(II)-catalyzed aerobic 6-endo-trig cyclizations .
Chemical Reactions Analysis
2-(4-Chlorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, often using reagents like sodium methoxide or potassium tert-butoxide.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
2-(4-Chlorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(4-Chlorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit phosphodiesterase-III in heart muscles and blood vessels, resulting in positive inotropic and hypotensive effects .
Comparison with Similar Compounds
2-(4-Chlorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one can be compared with other similar compounds, such as:
4,5-Dihydro-3(2H)pyridazinones: These compounds, like CI-914 and CI-930, are known for their cardiotonic and hypotensive activities.
Tetrahydropyridopyridazine: Endralazine is another compound in this class with similar biological activities.
Perhydropyridazinodiazepine: Cilazopril is a well-known antihypertensive agent in this category.
The uniqueness of this compound lies in its specific structural features and the potential for diverse applications in various fields.
Properties
Molecular Formula |
C14H14ClN3O |
|---|---|
Molecular Weight |
275.73 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methyl]-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-one |
InChI |
InChI=1S/C14H14ClN3O/c15-12-3-1-10(2-4-12)9-18-14(19)7-11-8-16-6-5-13(11)17-18/h1-4,7,16H,5-6,8-9H2 |
InChI Key |
CBSGSBIAPRWLKF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=CC(=O)N(N=C21)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(2-Bromo-4-methylphenyl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide](/img/structure/B11778395.png)


![(2,3-Dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazol-5-yl)methanol](/img/structure/B11778401.png)

![5-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)furan-2-carbaldehyde](/img/structure/B11778409.png)


![2-(8-Cyclopropyl-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetic acid](/img/structure/B11778420.png)

